molecular formula C19H13ClN2 B175178 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 175712-66-0

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No. B175178
CAS RN: 175712-66-0
M. Wt: 304.8 g/mol
InChI Key: FAPPVINMATUQCU-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are several methods for the synthesis of imidazoles, including the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It has been used in the synthesis of trisubstituted imidazoles through the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Imidazole derivatives, including “2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, have been extensively studied for their antimicrobial properties. They are found to be effective against a range of bacteria and fungi, with some compounds exhibiting low minimum inhibitory concentrations (MICs). For instance, certain imidazole derivatives have shown high activity against Staphylococcus aureus and Klebsiella pneumoniae, comparable to ciprofloxacin .

Larvicidal Activity

Research has also explored the use of imidazole derivatives as larvicides. These compounds can be more effective than traditional agents like permethrin in controlling mosquito populations, which is crucial for preventing diseases like malaria and dengue .

Anticancer Research

Imidazole derivatives are being investigated for their potential anticancer properties. They can act as enzyme inhibitors, interfering with the metabolic pathways of cancer cells, and have shown promise in preclinical studies .

Green Chemistry

The synthesis of imidazole derivatives, including “2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, is of significant interest in green chemistry. Researchers are developing environmentally friendly methods for their production, utilizing catalysts that can be reused and conditions that minimize waste .

Organometallic Catalysis

Imidazoles serve as ligands in organometallic catalysis, facilitating a variety of chemical reactions. This application is particularly important in the synthesis of complex molecules and materials .

Pharmaceutical Drug Development

Imidazole derivatives are key structures in the development of pharmaceutical drugs. They are part of the molecular backbone of several commercial drugs, including antifungals, antipyretics, antiobesity medications, and anti-inflammatory agents .

Safety and Hazards

Imidazole may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

2-(3-chlorophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPPVINMATUQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598298
Record name 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

CAS RN

175712-66-0
Record name 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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